2-chloro-N-(1-cyanocycloheptyl)acetamide

Description

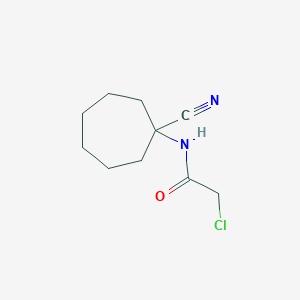

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-(1-cyanocycloheptyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNVYLAMYMEXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513584 | |

| Record name | 2-Chloro-N-(1-cyanocycloheptyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78735-01-0 | |

| Record name | 2-Chloro-N-(1-cyanocycloheptyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Primary Synthetic Routes to the 2-chloro-N-(1-cyanocycloheptyl)acetamide Core

The synthesis of the target compound, this compound, is primarily achieved through the formation of an amide bond between two key precursors: 1-aminocycloheptanecarbonitrile (B1283179) and a chloroacetylating agent. The main strategies employed for this transformation are direct chloroacetylation and the use of coupling agents.

Chloroacetylation Reactions with Corresponding Amines

A direct and widely utilized method for synthesizing N-substituted chloroacetamides is the chloroacetylation of a primary or secondary amine. nih.govresearchgate.netijpsr.info This reaction involves the nucleophilic attack of the amine, in this case, 1-aminocycloheptanecarbonitrile, on the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net

The reaction is typically carried out in an appropriate solvent, such as acetonitrile (B52724) or dichloromethane, often in the presence of a base like triethylamine (B128534) or even an excess of the starting amine to neutralize the hydrochloric acid byproduct that is formed. researchgate.netchemicalbook.com The process is generally efficient, proceeding at room temperature or with gentle cooling to control the exothermic reaction. ijpsr.infochemicalbook.com This method's prevalence is due to the commercial availability and high reactivity of chloroacetyl chloride, leading to good yields of the desired chloroacetamide product. ijpsr.inforesearchgate.net The general scheme for this synthesis is a robust and scalable approach for producing a wide array of chloroacetamide derivatives. researchgate.net

General Reaction Scheme:

Amide Bond Formation Techniques (e.g., Carbodiimide-based Reagents like DCC or EDCI)

An alternative to using highly reactive acyl chlorides is the use of coupling agents to facilitate amide bond formation between a carboxylic acid (chloroacetic acid) and an amine (1-aminocycloheptanecarbonitrile). Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common reagents for this purpose. youtube.comchemistrysteps.com

These reagents work by activating the carboxylic acid. The carboxylic acid adds across one of the C=N double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk This intermediate is a potent acylating agent with an excellent leaving group. The amine then attacks the carbonyl carbon of this intermediate, forming the amide bond and releasing a urea (B33335) byproduct (dicyclohexylurea for DCC, a water-soluble urea for EDC). chemistrysteps.compeptide.com This method is particularly useful when dealing with sensitive substrates, as the reaction conditions are typically mild (room temperature) and avoid the generation of harsh acidic byproducts. youtube.com To minimize potential side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.gov

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Full Name | Byproduct | Byproduct Solubility | Key Advantage |

|---|---|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Easy removal of byproduct by filtration in solution-phase synthesis. peptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Soluble in water | Easy removal of byproduct and excess reagent by aqueous extraction. peptide.com |

Strategies for 1-Cyanocycloheptyl Moiety Introduction

The synthesis of the crucial precursor, 1-aminocycloheptanecarbonitrile, which provides the 1-cyanocycloheptyl moiety, is most commonly achieved via the Strecker amino acid synthesis. This classic multicomponent reaction involves the treatment of a ketone (cycloheptanone) with a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride) and a cyanide source (e.g., potassium cyanide or sodium cyanide).

The reaction proceeds through the initial formation of a cycloheptylimine, which is then attacked by the cyanide nucleophile to yield the target α-aminonitrile. mdpi.com Recent advancements have explored various catalysts and cyanide sources to improve the efficiency and environmental profile of this reaction. acs.orgorganic-chemistry.org An alternative, though less common, strategy involves the direct amination of cycloheptanecarbonitrile (B1583664) at high temperatures and pressures. The versatility of the Strecker reaction makes it a cornerstone for accessing a wide range of α-aminonitriles necessary for the synthesis of compounds like this compound. mdpi.com

Synthesis of Structural Analogs and Derivatives of this compound

The synthetic frameworks described above are readily adaptable for producing a library of structural analogs and derivatives, allowing for systematic exploration of structure-activity relationships. Modifications can be introduced at the N-substituent or on the cycloalkyl and cyano groups.

N-Substituted Chloroacetamide Derivatives

A vast number of structural analogs can be generated by replacing 1-aminocycloheptanecarbonitrile with other primary or secondary amines in the chloroacetylation reaction. nih.govresearchgate.net This strategy has been used to synthesize a broad spectrum of N-substituted chloroacetamides, including those with alkyl, aryl, and heterocyclic substituents. ijpsr.inforesearchgate.net The reaction of various substituted anilines or aliphatic amines with chloroacetyl chloride is a well-documented and high-yielding process. researchgate.netijpsr.info This modularity allows for the creation of diverse chemical libraries for screening purposes. rsc.org

Table 2: Examples of Synthesized N-Substituted Chloroacetamide Derivatives via Chloroacetylation

| Amine Precursor | Resulting Chloroacetamide Derivative | Reference |

|---|---|---|

| Cyclohexylamine | 2-Chloro-N-cyclohexylacetamide | chemicalbook.com |

| p-Toluidine | 2-Chloro-N-(p-tolyl)acetamide | researchgate.net |

| o-Anisidine | 2-Chloro-N-(2-methoxyphenyl)acetamide | ijpsr.inforesearchgate.net |

| 2-Naphthylamine | 2-Chloro-N-(naphthalen-2-yl)acetamide | ijpsr.info |

Modifications and Substitutions on the Cyclic Alkyl and Cyano Moieties

Modifying the cycloheptyl ring and the cyano group introduces another dimension of structural diversity. Analogs with different ring sizes, such as cyclopentyl, cyclohexyl, or cyclooctyl, can be synthesized by starting with the corresponding α-aminonitrile (e.g., 1-aminocyclohexanecarbonitrile). These variations in ring size can influence the steric and conformational properties of the final molecule.

Furthermore, substitutions can be introduced on the cyclic alkyl ring itself, although this requires more complex multi-step syntheses starting from appropriately functionalized cycloalkanones. The cyano group can also be a point of modification. While direct replacement is challenging, alternative synthetic strategies, such as those involving C-amidoalkylation reactions, can lead to related structures where the cyano group is absent or replaced by other functionalities like an aryl group. arkat-usa.org The development of novel cyanation methods and the use of diverse cyanide sources also open avenues for creating analogs. organic-chemistry.orgresearchgate.net The synthesis of N-acylated α-aminonitriles is a field of interest as these compounds are known mechanism-based inhibitors of certain enzymes, providing a rationale for such structural explorations. acs.org

Introduction of Diverse Functional Groups (e.g., Sulfanyl, Aryl, Alkyl)

The chlorine atom in this compound serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a well-documented characteristic of the N-aryl and N-alkyl 2-chloroacetamide (B119443) class of compounds. researchgate.nettandfonline.com The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to attack by various nucleophiles.

Sulfanyl Group Introduction: The introduction of a sulfur-based functional group (sulfanyl) can be readily achieved by reacting this compound with a thiol-containing nucleophile. For instance, treatment with sodium 1H-1,2,3-triazole-5-thiolate can yield the corresponding thioether derivative. nih.gov This type of reaction typically proceeds by nucleophilic substitution where the thiolate anion displaces the chloride. researchgate.netnih.gov Similarly, reaction with thiourea (B124793) can lead to the formation of intermediates for synthesizing heterocyclic systems. researchgate.net The general mechanism involves the attack of the sulfur nucleophile on the α-carbon, displacing the chloride ion. researchgate.net

Aryl Group Introduction: Aryl groups can be appended to the acetamide (B32628) backbone, creating α-aryl amides, which are significant structural motifs in various biologically active molecules. nih.gov A powerful method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This approach would involve reacting this compound with an arylboronic acid or an organotrifluoroborate salt in the presence of a palladium catalyst and a suitable ligand, such as XPhos. nih.gov This method is advantageous as it often proceeds under mild conditions and tolerates a variety of functional groups. nih.gov The catalytic cycle involves oxidative addition of the chloroacetamide to a Pd(0) species, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the α-aryl amide product.

Alkyl Group Introduction: The chlorine atom is readily displaced by various carbon nucleophiles to achieve alkylation. Some 2-chloro-N-arylacetamides are known to act as alkylating agents, particularly with nucleophiles containing sulfhydryl groups. researchgate.net The reaction of N-substituted chloroacetamides with indole (B1671886) derivatives in the presence of a base like sodium hydride in DMF has been shown to furnish the corresponding N-alkylated indole products. researchgate.net This highlights the general utility of chloroacetamides as alkylating agents for a range of nucleophiles. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions on a Chloroacetamide Core

| Functional Group to Introduce | Reagent Type | General Reaction | Reference |

|---|---|---|---|

| Sulfanyl | Thiolate (e.g., Sodium 1H-1,2,3-triazole-5-thiolate) | Nucleophilic Substitution | nih.gov |

| Aryl | Arylboronic Acid / Organotrifluoroborate | Pd-catalyzed Cross-Coupling | nih.gov |

| Alkyl | Indole Derivatives / Other C-Nucleophiles | Nucleophilic Substitution | researchgate.net |

Advanced Synthetic Techniques Applicable to Chloroacetamides

Beyond classical substitution reactions, advanced synthetic strategies can be envisioned for the construction and diversification of this compound and its analogs.

Traditional amide synthesis involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. Umpolung, or polarity reversal, offers a conceptually novel alternative. nih.govdicp.ac.cn In this strategy, the polarity of the reacting partners is inverted. An umpolung approach to amide synthesis could involve using an α-bromo nitroalkane as an acyl anion equivalent and an N-iodo amine as an electrophilic amine acceptor. nih.gov For a molecule like this compound, this would represent a significant departure from the standard chloroacetylation of 1-aminocycloheptanecarbonitrile. The process involves activating an amine and a nitroalkane with an electrophilic iodine source, such as N-iodosuccinimide (NIS), in the presence of a mild base. nih.govvanderbilt.edu This method provides a nonconventional pathway to the amide bond, potentially offering advantages for complex or sensitive substrates. nih.govnih.gov

The nitrile group within the 1-cyanocycloheptyl moiety itself presents a potential synthetic handle. While the target compound features a stable nitrile, general methodologies exist for converting nitriles to amides, which could be relevant for synthesizing analogs or related structures. The hydrolysis of a nitrile to a primary amide is a well-established transformation that can be catalyzed by acid or base. libretexts.org For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can selectively convert nitriles to amides. researchgate.net Milder conditions, such as using an alkaline solution of hydrogen peroxide, are also effective for this partial hydrolysis, minimizing the risk of over-hydrolysis to the carboxylic acid. commonorganicchemistry.comlibretexts.org The Ritter reaction is another powerful method, particularly for creating N-tert-alkyl amides, by reacting a nitrile with an alcohol or alkene in strong acid. libretexts.org

Table 2: Conditions for Nitrile to Amide Conversion

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄, TFA, or HCl | Can be harsh; risk of over-hydrolysis | researchgate.netchemistrysteps.com |

| Base-Induced Hydrolysis | aq. NaOH/KOH | Milder heating, requires careful monitoring | commonorganicchemistry.com |

| Peroxide-Mediated Hydrolysis | H₂O₂ in alkaline solution (e.g., with UHP) | Mild method, good for sensitive substrates | commonorganicchemistry.com |

| Ritter Reaction | Alcohol/Alkene, strong acid (H₂SO₄) | Forms N-tert-alkyl amides | libretexts.org |

The chloroacetamide scaffold is frequently used in the high-throughput synthesis of compound libraries for drug discovery and lead optimization. nih.gov These libraries are valuable for screening purposes, for example, in the identification of novel covalent inhibitors or antibacterial agents. nih.govbiorxiv.orgrsc.org The synthesis of a library based on the this compound core would typically involve the parallel amide coupling reaction between chloroacetyl chloride and a diverse set of amines, or conversely, reacting a fixed amine with a variety of substituted chloroacetyl chlorides. enamine.netijpsr.info Companies specializing in chemical synthesis offer the creation of custom libraries, leveraging large stocks of diverse amine building blocks to rapidly produce thousands of unique chloroacetamide compounds. enamine.net Such an approach would allow for the systematic exploration of the structure-activity relationship around the this compound scaffold.

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in the α-chloroacetamide group is a competent leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility and biological activity.

The α-chloroacetamide moiety readily reacts with oxygen, nitrogen, and sulfur nucleophiles. researchgate.net These reactions typically proceed via a standard SN2 mechanism, wherein the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Research on analogous N-aryl 2-chloroacetamides has demonstrated that the chlorine atom is easily replaced by these nucleophiles. researchgate.net For instance, reactions with phenols (oxygen nucleophiles) can yield ether derivatives. Similarly, amines (nitrogen nucleophiles) can displace the chlorine to form the corresponding glycine amides. Thiol-containing compounds (sulfur nucleophiles) react to produce thioether linkages. researchgate.net

| Nucleophile Type | Example Nucleophile | General Product |

|---|---|---|

| Oxygen | Phenoxide | Aryloxyacetamide |

| Nitrogen | Amine | Diaminoacetamide |

| Sulfur | Thiol | Thioether |

The reactivity of the α-chloroacetamide group can be harnessed for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. researchgate.net These reactions often involve an initial nucleophilic substitution followed by a subsequent ring-closing step. This approach is a versatile strategy for constructing heterocycles such as imidazoles, pyrroles, thiazolidin-4-ones, and thiophenes. researchgate.netnih.govnih.govsemanticscholar.org

For example, the reaction of an α-chloroacetamide with a suitable precursor containing a nucleophilic group and another reactive site can lead to the formation of a five-membered heterocyclic ring. The synthesis of thiazolidin-4-ones can be achieved by reacting α-chloroacetamides with thiourea (B124793) or by the reaction of Schiff bases with thioglycolic acid. ajchem-a.comresearchcommons.org Similarly, thiophene derivatives can be synthesized through the reaction of α-chloroacetamides with appropriate sulfur-containing reagents. nih.gov The formation of these heterocyclic structures is a testament to the synthetic versatility of the α-chloroacetamide moiety. nih.gov

Alkylating Properties of the α-Chloroacetamide Moiety

The electrophilic nature of the α-carbon in the chloroacetamide group makes it an effective alkylating agent, particularly towards soft nucleophiles like thiols.

The α-chloroacetamide moiety is known to covalently modify thiol groups in biological macromolecules, most notably the sulfhydryl group of cysteine residues in proteins. wuxiapptec.com This reaction, known as bioconjugation, is a cornerstone of chemical biology and drug design, allowing for the site-specific labeling and modification of proteins. The reaction proceeds via nucleophilic attack of the thiolate anion of a cysteine residue on the electrophilic carbon of the chloroacetamide, forming a stable thioether bond. This covalent modification can alter the structure and function of the protein.

The reactivity and selectivity of α-chloroacetamides towards cysteine residues are influenced by several factors. The accessibility of the cysteine residue on the protein surface is a primary determinant; buried cysteines are generally less reactive. nih.gov The local microenvironment, including the pH and the presence of neighboring amino acid residues, can also modulate the nucleophilicity of the cysteine thiol and thus its reaction rate. wuxiapptec.com

Studies have shown that chloroacetamides can exhibit greater specificity for cysteine residues compared to other electrophiles like iodoacetamides. wuxiapptec.com This enhanced selectivity is valuable for targeted protein modification. The steric hindrance around the reactive center of the chloroacetamide can also play a role, with bulkier substituents potentially slowing down the reaction rate. wuxiapptec.com The ability to selectively target N-terminal cysteine residues has also been explored with other reagents, highlighting the importance of selectivity in protein modification. nih.gov

| Factor | Influence on Reactivity and Selectivity |

|---|---|

| Cysteine Accessibility | Solvent-exposed cysteines are more readily modified. nih.gov |

| Local Microenvironment (pH) | Higher pH increases the concentration of the more nucleophilic thiolate anion. |

| Steric Hindrance | Bulky groups near the reactive sites can decrease the reaction rate. wuxiapptec.com |

| Electrophile Choice | Chloroacetamides can offer higher selectivity for cysteine over other nucleophilic residues compared to iodoacetamides. wuxiapptec.com |

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

Understanding the kinetics and thermodynamics of the reactions of 2-chloro-N-(1-cyanocycloheptyl)acetamide is crucial for optimizing synthetic procedures and for elucidating its mechanism of action in biological systems.

Thermodynamic considerations, such as the relative stability of reactants, transition states, and products, govern the spontaneity and position of equilibrium for these reactions. The formation of a stable thioether bond in the alkylation of cysteine is a thermodynamically favorable process, driving the reaction forward.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-chloro-N-(1-cyanocycloheptyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous signal assignment.

Proton (¹H) NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. The analysis would involve examining the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.

Expected ¹H NMR Spectral Features:

Amide Proton (N-H): A broad singlet is anticipated for the amide proton, typically appearing in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent and concentration.

Chloromethyl Protons (-CH₂Cl): A sharp singlet corresponding to the two protons of the chloromethyl group would be expected. The electronegativity of the adjacent chlorine atom and carbonyl group would shift this signal downfield.

Cycloheptyl Protons: The twelve protons on the cycloheptyl ring would present as a complex series of multiplets in the aliphatic region of the spectrum. The lack of symmetry in the 1-cyanocycloheptyl group would render most of these protons chemically inequivalent.

A hypothetical data table for the ¹H NMR spectrum is presented below for illustrative purposes.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | |||

| ~ 7.5 - 8.5 | br s | 1H | N-H |

| ~ 4.1 - 4.3 | s | 2H | Cl-CH₂ -C=O |

| ~ 1.5 - 2.5 | m | 12H | Cycloheptyl CH₂ |

Note: This table is a representation of expected values and not based on experimental data for the specific compound.

Carbon-13 (¹³C) NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (C=O): The amide carbonyl carbon would appear as a signal in the highly downfield region, typically around 165-175 ppm.

Nitrile Carbon (C≡N): The carbon of the nitrile group is also expected in the downfield region, though generally less deshielded than the carbonyl carbon.

Quaternary Carbon (C-CN): The carbon atom of the cycloheptyl ring attached to the nitrile and the amide nitrogen would be a quaternary carbon and show a characteristic chemical shift.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group would be found in the aliphatic region, shifted downfield due to the attached chlorine atom.

Cycloheptyl Carbons: Multiple signals would be expected for the six other carbon atoms of the cycloheptyl ring, reflecting their distinct chemical environments.

A hypothetical data table for the ¹³C NMR spectrum is provided for context.

| Chemical Shift (ppm) | Assignment |

| Hypothetical Data | |

| ~ 165 - 170 | C =O (Amide) |

| ~ 118 - 122 | C ≡N (Nitrile) |

| ~ 55 - 65 | C -CN (Quaternary) |

| ~ 40 - 45 | C H₂Cl |

| ~ 20 - 40 | Cycloheptyl C H₂ |

Note: This table is a representation of expected values and not based on experimental data for the specific compound.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the complex proton and carbon signals, especially for the cycloheptyl ring, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons within the cycloheptyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon signal based on the chemical shift of its attached proton(s).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes (e.g., C≡N stretching, Amide C=O stretching)

The IR spectrum of this compound would be expected to display several key absorption bands.

Expected Characteristic IR Absorptions:

N-H Stretching: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ would correspond to the N-H bond of the secondary amide.

C-H Stretching: Absorptions for the aliphatic C-H bonds of the cycloheptyl and chloromethyl groups would appear just below 3000 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹ is characteristic of the nitrile group.

Amide I Band (C=O Stretching): A strong, sharp absorption between 1630 and 1680 cm⁻¹ is expected for the carbonyl group of the secondary amide.

Amide II Band (N-H Bending): This band, typically found between 1510 and 1570 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.

C-Cl Stretching: A stretching vibration for the C-Cl bond would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

A hypothetical data table summarizing these expected vibrational modes is shown below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Hypothetical Data | ||

| ~ 3350 | Medium | N-H Stretch (Amide) |

| ~ 2930, 2860 | Strong | C-H Stretch (Aliphatic) |

| ~ 2240 | Medium | C≡N Stretch (Nitrile) |

| ~ 1660 | Strong | C=O Stretch (Amide I) |

| ~ 1540 | Medium | N-H Bend, C-N Stretch (Amide II) |

| ~ 750 | Medium | C-Cl Stretch |

Note: This table is a representation of expected values and not based on experimental data for the specific compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition.

For this compound (C₁₀H₁₅ClN₂O), the exact mass can be calculated. The presence of chlorine would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Mass Spectrometric Data:

Molecular Ion Peak ([M]⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Isotopic Pattern: The presence of a chlorine atom would be confirmed by the M and M+2 isotope peaks in a roughly 3:1 ratio.

Fragmentation: Common fragmentation pathways for such a molecule could include the loss of a chlorine atom, the chloromethyl group, or cleavage of the amide bond.

HRMS: An HRMS analysis would provide the exact mass of the molecular ion, which could be used to confirm the elemental formula C₁₀H₁₅ClN₂O.

A hypothetical data table for the expected mass spectrometry data is presented below.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| Hypothetical Data | |

| Calculated Exact Mass | [M]⁺ of C₁₀H₁₅³⁵ClN₂O |

| Calculated Exact Mass + 2 | [M+2]⁺ of C₁₀H₁₅³⁷ClN₂O |

| Various fragments | Loss of specific functional groups (e.g., -Cl, -CH₂Cl) |

Note: This table is a representation of expected values and not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No published studies containing the UV-Vis absorption spectrum or data for this compound were found. This analysis would typically reveal information about the electronic transitions within the molecule, such as those involving n→π* and π→π* transitions of the carbonyl and cyano groups. Data would include the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which are characteristic for a given compound in a specific solvent.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A search of crystallographic databases yielded no crystal structure data for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This analysis would provide key parameters such as bond lengths, bond angles, and torsion angles, as well as insights into the crystal packing and intermolecular interactions, such as hydrogen bonding.

Elemental Analysis for Purity and Composition Verification

While the theoretical elemental composition of this compound (C10H15ClN2O) can be calculated, no experimentally determined elemental analysis data from published research is available. This technique is fundamental for verifying the purity and confirming the empirical formula of a synthesized compound by comparing the experimentally measured percentages of carbon, hydrogen, nitrogen, and other elements to the calculated theoretical values.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

No published studies were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT), specifically on 2-chloro-N-(1-cyanocycloheptyl)acetamide. Such studies would be instrumental in understanding its electronic distribution, orbital energies, and molecular properties.

There are no specific DFT studies available for this compound to report on its calculated electronic properties, such as HOMO-LUMO gap, electrostatic potential, and charge distribution.

A conformational analysis to identify the stable conformers and their corresponding energy minima for this compound has not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

No literature could be found detailing molecular dynamics simulations of this compound. Consequently, information regarding its dynamic behavior in solution, interactions with solvent molecules, and conformational flexibility over time is not available.

Prediction of Chemical Reactivity and Reaction Pathways

Computational studies aimed at predicting the chemical reactivity of this compound, including the identification of reactive sites and the modeling of potential reaction pathways, have not been published.

Molecular Docking and Ligand-Target Interaction Modeling

There are no available molecular docking studies that investigate the binding affinity and interaction patterns of this compound with any specific biological targets. Such research would be crucial for inferring potential pharmacological applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Biological Activity

No QSAR models have been developed or reported that include this compound. Therefore, there are no predictive data on its biological activity based on its structural features in the context of a larger dataset of compounds.

Structure Activity Relationship Sar Studies in Chemical Biology

Influence of the 1-Cyanocycloheptyl Moiety on Molecular Recognition and Binding

The cycloheptyl ring, being a relatively large and flexible seven-membered ring, can adopt various conformations, allowing it to adapt to the topology of a receptor's binding site. The size of the cycloalkyl group in related compounds has been shown to influence receptor efficiency, with cyclohexyl groups sometimes showing more favorable binding than cyclopentyl or cycloheptyl groups, though the differences can be subtle nih.gov. This suggests that the specific size and conformational flexibility of the cycloheptyl ring in 2-chloro-N-(1-cyanocycloheptyl)acetamide are important determinants of its binding affinity.

Impact of the Chloroacetamide Group on Covalent Interactions with Biomolecules

The chloroacetamide group is a well-established reactive moiety, or "warhead," that enables the molecule to form a stable, irreversible covalent bond with its biological target. This covalent interaction is a key feature of many targeted inhibitors, leading to prolonged and potent pharmacological effects.

The electrophilic carbon atom of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues on the target protein. Specifically, the thiol group of cysteine residues is a primary target for alkylation by chloroacetamides. The reaction involves the displacement of the chlorine atom by the sulfur atom of cysteine, forming a stable thioether bond. This covalent modification of the protein can lead to its irreversible inhibition.

Studies on various chloroacetamide-containing molecules have consistently demonstrated their ability to covalently modify cysteine residues in proteins chemeo.combiorxiv.org. This reaction is not only dependent on the inherent reactivity of the chloroacetamide but is also significantly enhanced by the proximity and proper orientation of the warhead within the binding site, which is facilitated by the non-covalent interactions of the rest of the molecule, including the 1-cyanocycloheptyl moiety. While cysteine is the most common target, interactions with other nucleophilic residues like histidine have also been observed, although they are generally less frequent.

Effect of Systematic Substitutions and Functional Group Modifications on Activity

Modifications to the Cycloheptyl Ring:

Ring Size: Varying the size of the cycloalkyl ring (e.g., cyclopentyl, cyclohexyl, cyclooctyl) would likely impact binding affinity due to changes in conformational flexibility and fit within the binding pocket nih.gov.

Substitution on the Ring: Introducing substituents on the cycloheptyl ring could modulate lipophilicity, steric bulk, and introduce new points of interaction. For example, adding hydroxyl or amino groups could create new hydrogen bonding opportunities, while alkyl groups would increase lipophilicity.

Modifications to the Cyano Group:

Replacement with other electron-withdrawing groups: Substituting the cyano group with other electron-withdrawing groups like a nitro group or a trifluoromethyl group could alter the electronic properties and binding interactions.

Replacement with hydrogen bond donors/acceptors: Replacing the cyano group with moieties like a small amide or a hydroxyl group would change the hydrogen bonding potential.

Modifications to the Chloroacetamide Group:

Altering the Halogen: Replacing the chlorine atom with other halogens (e.g., bromine, fluorine) would alter the reactivity of the electrophilic center. For instance, bromoacetamides are generally more reactive than chloroacetamides.

Introducing substituents on the acetyl group: Adding substituents to the carbon atom bearing the chlorine could modulate reactivity and steric hindrance.

Correlation between Physicochemical Descriptors (e.g., Lipophilicity) and Observed Molecular Activities

The physicochemical properties of this compound, particularly its lipophilicity, are expected to have a significant impact on its molecular activities. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a molecule's ability to cross cell membranes, its distribution in the body, and its interaction with binding pockets.

For a molecule to reach its intracellular target, it must be able to permeate the lipid bilayer of the cell membrane. A certain degree of lipophilicity is therefore essential. However, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to other cellular components, and rapid metabolism.

In the context of N-substituted chloroacetamides, studies have shown a correlation between lipophilicity and biological activity. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, lipophilicity was a key determinant of their antimicrobial potential nih.gov. Generally, an optimal range of lipophilicity exists for a given biological target.

The table below presents a comparison of calculated physicochemical properties for 2-chloro-N-phenylacetamide and some of its N-cycloalkyl and N-alkyl analogs. While data for this compound is not available, this comparison illustrates how the N-substituent influences these key descriptors.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Calculated logP | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | 1.63 | 29.10 |

| 2-chloro-N-cyclohexylacetamide | C₈H₁₄ClNO | 175.65 | 2.03 | 29.10 |

| 2-chloro-N-ethyl-N-methyl-acetamide | C₅H₁₀ClNO | 135.59 | 0.84 | 20.31 |

| 2-chloro-N-ethyl-N-propyl-acetamide | C₇H₁₄ClNO | 163.65 | 1.86 | 20.31 |

Data in the table is derived from publicly available chemical databases and calculation software. The values for this compound are not included due to a lack of available data.

The 1-cyanocycloheptyl group in the target compound would contribute significantly to its lipophilicity and steric bulk compared to a simple phenyl or smaller alkyl group. The cyano group would also increase the topological polar surface area (TPSA), a descriptor that correlates with hydrogen bonding potential and membrane permeability.

Exploration of Bioisosteric Replacements for Enhanced Specificity or Modified Activity

Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound by substituting a functional group with another that has similar steric and electronic characteristics, but may offer advantages in terms of potency, selectivity, metabolic stability, or reduced toxicity nih.govresearchgate.netresearchgate.netipinnovative.comopenaccessjournals.com.

For this compound, several bioisosteric replacements could be considered:

For the Cyano Group: The nitrile group could be replaced with other small, electron-withdrawing groups. A classic bioisostere for a nitrile is a halogen, such as fluorine or chlorine, although this would significantly alter the hydrogen bonding potential. A trifluoromethyl group (-CF₃) is another common replacement that mimics the steric bulk and electron-withdrawing nature. A small amide or a tetrazole ring could also be considered to maintain or enhance hydrogen bonding capabilities openaccessjournals.com.

For the Cycloheptyl Ring: The cycloheptyl ring could be replaced with other cyclic or aromatic systems to explore different conformational constraints and interactions. A cyclohexyl ring is a common and often effective replacement nih.gov. A phenyl ring would introduce aromaticity and the potential for π-π stacking interactions. Bicyclic systems could also be explored to introduce more rigidity and specific three-dimensional arrangements.

For the Amide Linker: The amide bond itself can be replaced with other functionalities to alter metabolic stability and hydrogen bonding patterns. Common bioisosteres for amides include esters, sulfonamides, and various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. These replacements can mimic the geometry and polarity of the amide bond to varying degrees.

The goal of such modifications would be to fine-tune the molecule's interaction with its target, potentially increasing its affinity and specificity, or altering its mode of action from irreversible to reversible, depending on the therapeutic goal.

Molecular and Biochemical Mechanisms of Action

Investigation of Interactions with Specific Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Research into analogous chloroacetamide compounds suggests that their biological effects are often mediated through direct interaction with specific molecular targets.

One study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide indicated that it likely acts on penicillin-binding protein (PBP), an enzyme crucial for the integrity of the bacterial cell wall. nih.gov This interaction is thought to stabilize the molecule at the enzyme's active site, leading to inhibition of peptidoglycan synthesis and subsequent cell lysis. nih.gov

In the context of antifungal activity, investigations into 2-chloro-N-phenylacetamide revealed that its mechanism does not involve binding to ergosterol (B1671047), a key component of fungal cell membranes. scielo.brnih.gov However, molecular docking studies with this compound against Aspergillus flavus suggested a likely mechanism of action involving binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis through the inhibition of thymidylate synthase. nih.gov

The chloroacetamide moiety itself is recognized as a reactive electrophile capable of forming covalent bonds. For instance, a library of chloroacetamide electrophiles was screened to identify covalent inhibitors of the TEAD·YAP1 protein-protein interaction, which is relevant in cancer biology. These compounds were shown to form covalent adducts with a conserved cysteine residue in the TEAD protein.

Modulation of Defined Biochemical Pathways (e.g., Oxidative Stress Modulation, Enzymatic Inhibition)

The modulation of biochemical pathways is a key aspect of the action of many bioactive compounds. While direct evidence for 2-chloro-N-(1-cyanocycloheptyl)acetamide is lacking, studies on related compounds provide some clues.

The inhibition of enzymes, as mentioned with penicillin-binding protein and thymidylate synthase, is a primary mode of modulating biochemical pathways. nih.govnih.gov The disruption of cell wall synthesis by targeting PBP is a well-established antibacterial strategy. nih.gov Similarly, the inhibition of thymidylate synthase disrupts the synthesis of DNA, a fundamental process for cell proliferation. nih.gov

Interference with Fundamental Cellular Processes (e.g., Membrane Permeability, Biofilm Formation)

Several chloroacetamide derivatives have demonstrated the ability to interfere with crucial cellular processes in microorganisms, particularly biofilm formation.

2-chloro-N-phenylacetamide has shown significant activity against biofilm formation by fluconazole-resistant Candida species. scielo.brnih.gov It was found to inhibit biofilm formation in a concentration-dependent manner and was also capable of disrupting pre-formed biofilms. scielo.brscielo.br For instance, it inhibited up to 92% of biofilm formation and caused the rupture of up to 87% of preformed biofilms of C. albicans and C. parapsilosis. scielo.brnih.gov This activity is significant as biofilms provide a protective environment for microbes, making them more resistant to antimicrobial agents. scielo.br

The mechanism of antifungal action for some related compounds does not appear to directly damage the fungal cell wall or involve binding to cellular membrane ergosterol, suggesting alternative or additional pathways of interference. scielo.brnih.gov

| Compound | Organism | Effect on Biofilm | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis | Inhibition of formation (up to 92%) and rupture of preformed biofilm (up to 87%) | scielo.brnih.gov |

Characterization of Covalent Adduct Formation with Biomacromolecules at the Molecular Level

The reactive nature of the chloroacetyl group in chloroacetamides makes them candidates for forming covalent adducts with biological macromolecules. This covalent modification can lead to irreversible inhibition of the target's function.

While no specific data exists for This compound , research on other chloroacetamides has confirmed this mechanism. A study focused on identifying inhibitors of the TEAD·YAP1 interaction used whole-protein mass spectrometry to confirm that chloroacetamide fragments formed covalent adducts with the TEAD4 protein. This binding was shown to be specific to a particular cysteine residue (Cys-367), as mutation of this residue prevented adduct formation.

This covalent bonding is a key feature of their mechanism as covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Analysis of Synergistic Molecular Effects in Combination Studies

The combination of antimicrobial agents is a common strategy to enhance efficacy and overcome resistance. Studies on analogous chloroacetamides have explored their effects in combination with other drugs, revealing both synergistic and antagonistic interactions.

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide investigated its combination with several antibacterial drugs against Klebsiella pneumoniae. The results showed an additive effect when combined with ciprofloxacin (B1669076) and cefepime, and a synergistic effect with meropenem (B701) and imipenem. researchgate.netscielo.br This synergy suggests that the chloroacetamide compound can optimize the effects of these antibiotics, potentially allowing for lower effective doses. scielo.br

Conversely, 2-chloro-N-phenylacetamide exhibited antagonism when combined with the antifungal drugs amphotericin B and fluconazole. scielo.brnih.gov This finding indicates that its use in combination with these specific antifungals should be avoided. scielo.br Similarly, antagonistic effects were observed when combined with amphotericin B and voriconazole (B182144) against Aspergillus flavus. nih.gov

| Chloroacetamide Derivative | Combination Drug | Organism | Observed Effect | Reference |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Ciprofloxacin, Cefepime | Klebsiella pneumoniae | Additivity | researchgate.netscielo.br |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Meropenem, Imipenem | Klebsiella pneumoniae | Synergy | researchgate.netscielo.br |

| 2-chloro-N-phenylacetamide | Amphotericin B, Fluconazole | Candida spp. | Antagonism | scielo.brnih.gov |

| 2-chloro-N-phenylacetamide | Amphotericin B, Voriconazole | Aspergillus flavus | Antagonism | nih.gov |

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Utilization as a Versatile Building Block for Complex Chemical Architectures

N-substituted 2-chloroacetamides are widely recognized as important intermediates and versatile building blocks in organic synthesis. nih.govresearchgate.net Their utility stems from the presence of a reactive electrophilic center at the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups. For instance, compounds like chloroacetyl boronate N-tosylhydrazone have been developed as reagents to generate a diverse range of molecular skeletons through transformations involving nucleophilic substitution of the chloride. researchgate.netrsc.org

In 2-chloro-N-(1-cyanocycloheptyl)acetamide, two primary points of reactivity confer its status as a versatile building block:

The Chloroacetyl Group: The chlorine atom is a good leaving group, facilitating reactions with various nucleophiles such as amines, thiols, and carbanions. This allows for the construction of larger, more complex molecules by appending new side chains.

The α-Aminonitrile Group: The cyano group on the cycloheptyl ring can be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This provides a secondary handle for further synthetic modifications.

The presence of these two distinct reactive sites within one molecule makes this compound a promising starting material for diversity-oriented synthesis, enabling the creation of libraries of complex compounds from a single precursor. Related acetamide (B32628) derivatives have been used to synthesize varied heterocyclic structures, including azoles and azines. ekb.eg

Precursor for Novel Pharmacologically Relevant Scaffolds and Ligands

The 2-chloroacetamide (B119443) moiety is a key component in the synthesis of numerous compounds with established pharmacological relevance. N-arylacetamides, for example, serve as crucial intermediates in the production of medicinal, pharmaceutical, and agrochemical compounds. nih.govresearchgate.net A significant body of research has demonstrated that derivatives of 2-chloro-N-alkyl/aryl acetamides possess potent biological activities. ijpsr.info

The synthesis of these derivatives often involves the reaction of the chloroacetyl chloride with various aliphatic and aromatic amines to produce the corresponding chloroacetamide solids. ijpsr.info These compounds have shown promise as antimicrobial agents. For example, synthesized 2-chloro-N-alkyl/aryl acetamides have demonstrated excellent antibacterial and antifungal activity. ijpsr.info Similarly, 2-chloro-N-(hydroxyphenyl)acetamides have exhibited appreciable activity against both Gram-positive and Gram-negative bacteria. neliti.com

The potential of this compound as a precursor for pharmacologically active molecules lies in its ability to be readily modified. The chloroacetamide group can be reacted with various nucleophilic fragments to introduce pharmacophores, while the cyanocycloheptyl scaffold provides a rigid, three-dimensional structure that can be optimized for binding to biological targets.

Table 1: Examples of Substituted Chloroacetamide Derivatives and Their Applications This table is interactive. You can sort and filter the data.

Development of Chemical Probes for Target Identification and Validation in Biological Systems

The chloroacetamide functional group is a well-established electrophilic "warhead" used in the design of covalent inhibitors and chemical probes. Chloroacetamides are known to be chlorinated sulfhydryl alkylating reagents that can form a covalent bond with the thiol group of cysteine residues in proteins. nih.gov This irreversible binding mechanism is highly effective for mapping protein activity and identifying drug targets.

The reactivity of the C-Cl bond in the chloroacetamide moiety of this compound makes it a suitable candidate for development as a chemical probe. By attaching a reporter tag (like a fluorophore or biotin) to the cycloheptyl scaffold, the resulting molecule could be used in activity-based protein profiling (ABPP) to identify specific protein targets in complex biological systems. The cycloheptyl ring provides a non-aromatic, rigid scaffold that can be tailored to improve selectivity for a target protein, while the chloroacetyl group provides the covalent reactivity needed for target labeling and identification.

Applications in Polymer Modification and Solid-State Chemistry

The study of N-substituted chloroacetamides extends into materials science, including solid-state chemistry and polymer science.

Solid-State Chemistry: The crystal structures of numerous N-substituted acetamides have been determined to study the effects of substituents on their solid-state geometry. researchgate.net These studies analyze molecular conformations and intermolecular interactions, such as hydrogen bonds. For example, in the crystal structure of 2-chloro-N-phenylacetamide, molecules are linked by N-H···O hydrogen bonds to form infinite chains. researchgate.net The conformation of the N-H bond relative to substituents on the aromatic ring has been a subject of detailed investigation in compounds like 2-bromo-N-(2-chlorophenyl)acetamide. researchgate.net Understanding the three-dimensional packing and intermolecular forces in the solid state is crucial for designing crystalline materials with desired physical properties. The structure of this compound, with its hydrogen bond donor (N-H), acceptor (C=O, C≡N), and chloro group, suggests a high potential for forming specific and robust supramolecular architectures in the solid state.

Polymer Chemistry: Chloroacetamide derivatives have also found applications in polymer synthesis. In one study, 2-chloro-N-(4-methoxyphenyl)acetamide was used as a precursor to synthesize 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), a monomer that can be polymerized. researchgate.net This demonstrates a pathway where the chloroacetamide acts as an intermediate to create functional monomers. It is conceivable that this compound could be similarly functionalized or that the N-H group could be used to initiate or modify polymer chains, opening avenues for creating novel polymers with tailored properties.

Synthesis of Specialized Extractants and Industrial Chemical Intermediates

N-substituted chloroacetamides are valuable intermediates for creating specialized chemicals for industrial applications, including metal extraction. Research has demonstrated the synthesis of novel extractants for platinum group metals starting from a chloroacetamide intermediate. researchgate.net In a typical synthesis, an intermediate like 2-chloro-N,N-di(2-ethylhexyl)acetamide (CDEHAA) is prepared and then reacted with a molecule containing a metal-affinity group, such as an amino acid. researchgate.net This bimolecular nucleophilic substitution (SN2) reaction displaces the chlorine atom to link the metal-binding moiety to the lipophilic amide structure, creating a highly selective extractant.

Following this established principle, this compound could serve as a key intermediate for the synthesis of new, specialized extractants. The chloroacetyl group provides the reactive handle to attach various chelating agents, while the cyanocycloheptyl group could be modified to fine-tune the solubility and selectivity of the final extractant molecule. Furthermore, as a class, N-substituted acetamides are recognized as intermediates for agrochemicals, highlighting their broader utility in the chemical industry. nih.govresearchgate.net

Future Research Perspectives and Unaddressed Challenges

Development of Enantioselective and Diastereoselective Synthetic Pathways

The future development of 2-chloro-N-(1-cyanocycloheptyl)acetamide and its analogs will likely necessitate the creation of synthetic methods that allow for precise control over stereochemistry. As many biological targets are chiral, the ability to synthesize specific enantiomers or diastereomers is crucial for optimizing therapeutic efficacy and minimizing off-target effects. Research in this area could explore the use of chiral catalysts, auxiliaries, or starting materials to guide the stereochemical outcome of the reactions involved in the synthesis of the cycloheptyl core or the introduction of the acetamide (B32628) side chain.

Advanced Mechanistic Elucidation using Integrated In Silico, In Vitro, and Structural Biology Approaches

A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is a critical area for future research. Integrated approaches that combine computational modeling (in silico) with experimental laboratory techniques (in vitro) and structural biology methods (like X-ray crystallography or cryo-electron microscopy) will be instrumental.

In silico studies, such as molecular docking and quantum-chemical calculations, can predict binding modes and affinities to target proteins, as demonstrated in studies of other chloroacetamide derivatives. uran.uauran.ua These computational predictions can then be validated and refined through in vitro assays that measure biological activity, such as enzyme inhibition or cytotoxicity. uran.uauran.ua Structural biology approaches can provide high-resolution images of the compound bound to its target, offering invaluable insights into the specific interactions that drive its biological effects.

Design of Novel Derivatives with Enhanced Target Selectivity and Tunable Chemical Reactivity

The modular nature of this compound provides a versatile scaffold for the design of new derivatives. Future research will likely focus on modifying both the cycloheptyl ring and the chloroacetamide moiety to enhance selectivity for specific biological targets and to fine-tune the compound's chemical reactivity.

For instance, modifications to the cycloheptyl ring could influence the compound's steric and electronic properties, leading to improved binding to a target protein. Altering the electrophilicity of the chloroacetamide group could modulate its reactivity towards nucleophilic residues in the target, a key aspect of the mechanism of action for many covalent inhibitors. The synthesis of various N-aryl 2-chloroacetamides has been described, highlighting the ease of modifying this part of the molecule. researchgate.net

Table 1: Potential Modifications for Novel Derivatives

| Molecular Scaffold Component | Potential Modification | Desired Outcome |

| Cycloheptyl Ring | Introduction of substituents (e.g., hydroxyl, amino, alkyl groups) | Improved target binding, altered solubility |

| Variation in ring size | Optimization of steric fit within the binding pocket | |

| Chloroacetamide Moiety | Replacement of chlorine with other halogens or leaving groups | Tunable chemical reactivity |

| Introduction of substituents on the acetyl group | Altered electronic properties and steric hindrance |

Exploration of New Applications Beyond Established Areas in Chemical Biology

While the current applications of this compound may be limited, the broader class of chloroacetamides has shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ijpsr.infoneliti.com Future research should explore the potential of this specific compound and its derivatives in new areas of chemical biology.

This could involve screening against a diverse panel of biological targets, including enzymes, receptors, and protein-protein interactions implicated in various diseases. The unique combination of the cyanocycloheptyl group and the reactive chloroacetamide moiety may lead to the discovery of novel biological activities and therapeutic applications.

Integration of High-Throughput Screening with Computational Design for Accelerated Discovery

To expedite the discovery of new derivatives and applications, future research will benefit from the integration of high-throughput screening (HTS) with computational design. HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nih.govdrugtargetreview.com

Computational design can be used to create virtual libraries of derivatives of this compound with a high probability of activity. These virtual compounds can then be synthesized and subjected to HTS, creating a powerful and efficient discovery pipeline. This approach, which combines the predictive power of computational chemistry with the empirical data from HTS, has the potential to significantly accelerate the identification of lead compounds for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-(1-cyanocycloheptyl)acetamide, and what intermediates are critical in its synthesis?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are often synthesized via reaction of chloroacetyl chloride with amine precursors. A key intermediate is 1-cyanocycloheptylamine, which reacts with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) . Purification via column chromatography or recrystallization is recommended. Reaction optimization (e.g., temperature, stoichiometry) can improve yields, as seen in analogous C-amidoalkylation reactions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The amide proton (NH) appears as a broad singlet near δ 6.5–7.5 ppm. The cycloheptyl protons show complex splitting (δ 1.5–2.5 ppm), while the cyan group (CN) does not directly appear. The chloroacetamide CH₂Cl group resonates as a singlet near δ 4.0 ppm .

- IR : Key peaks include C=O stretch (~1650–1700 cm⁻¹), N-H bend (~1550 cm⁻¹), and CN stretch (~2240 cm⁻¹). Discrepancies in these bands may indicate impurities or incomplete reactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Chloroacetamides may release toxic HCl fumes under heating. Store in airtight containers away from moisture. Waste disposal should follow institutional guidelines for halogenated organics. Safety data for structurally similar compounds (e.g., skin irritation potential) suggest cautious handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity during synthesis?

- Methodological Answer :

- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) can accelerate amide bond formation. For example, ZnCl₂ improved yields in analogous C-amidoalkylation reactions by stabilizing intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene may reduce side reactions.

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal termination points. For example, a 48-hour reaction time at 60°C achieved >80% yield in related chloroacetamide syntheses .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry using Gaussian or ORCA software. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For similar compounds, HOMO-LUMO gaps correlated with stability in aqueous media .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The cyano and chloro groups may form hydrogen bonds with active-site residues, as seen in herbicidal chloroacetamides . Validate predictions with in vitro assays.

Q. How can contradictory spectroscopic or crystallographic data be resolved for stereoisomers or polymorphs of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in slow-evaporating solvents (e.g., ethanol/water mixtures). For polymorphs, compare XRD patterns with computational predictions (e.g., Mercury CSD) .

- Dynamic NMR : Use variable-temperature NMR to detect conformational changes. For example, cycloheptyl ring puckering may cause splitting in ¹³C NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.